

Application Notes and Protocols for Seahorse Assay with KL-11743 Treatment

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B12431999

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Introduction

KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4)[1][2]. By specifically blocking glucose transport into the cell, **KL-11743** effectively inhibits glycolysis, the primary pathway for glucose metabolism. This targeted action induces a metabolic shift, forcing cells to rely more heavily on mitochondrial oxidative phosphorylation for their energy needs[3][4]. This document provides detailed application notes and protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of **KL-11743** treatment on live cells in real-time.

The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis[5]. By monitoring these rates, researchers can gain valuable insights into the metabolic phenotype of cells and how they respond to treatment with **KL-11743**.

Mechanism of Action of KL-11743

KL-11743 competitively binds to class I GLUT transporters, preventing the uptake of glucose from the extracellular environment. This leads to a rapid depletion of intracellular glucose and a subsequent reduction in the rate of glycolysis. As a consequence, the production of lactate, a major contributor to ECAR, is diminished. To compensate for the reduced ATP production from

glycolysis, cells often upregulate mitochondrial respiration, resulting in an increased OCR. This metabolic reprogramming is a key indicator of the cellular response to **KL-11743**.

Caption: Mechanism of action of **KL-11743**.

Expected Metabolic Effects of KL-11743 in a Seahorse Assay

Treatment with **KL-11743** is expected to induce the following changes in OCR and ECAR measurements:

- **Decrease in ECAR:** As **KL-11743** blocks glucose uptake, the rate of glycolysis will decrease, leading to a reduction in lactate production and, consequently, a lower ECAR.
- **Increase in OCR:** To compensate for the loss of ATP from glycolysis, cells will likely increase their reliance on mitochondrial respiration, resulting in a higher OCR.

These shifts in metabolic phenotype can be quantified using the Seahorse XF Analyzer, providing a robust method for assessing the efficacy and mechanism of action of **KL-11743**.

Experimental Protocols

I. Cell Seeding and Culture

- **Cell Line Selection:** Choose a cell line known to be sensitive to glycolysis inhibition. Many cancer cell lines exhibit high rates of glycolysis (the Warburg effect) and are suitable models.
- **Seeding Density:** Determine the optimal cell seeding density for your chosen cell line to ensure a confluent monolayer on the day of the assay. This typically ranges from 1×10^4 to 8×10^4 cells per well in a 96-well Seahorse XF plate.
- **Plate Cells:** Seed the cells in a Seahorse XF96 or XF24 cell culture microplate in their standard growth medium.
- **Incubation:** Incubate the plate overnight in a 37°C, 5% CO₂ incubator.

II. Preparation of Reagents and Assay Medium

- **KL-11743** Stock Solution: Prepare a concentrated stock solution of **KL-11743** in a suitable solvent (e.g., DMSO).
- Seahorse XF Assay Medium: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates. A common formulation is:
 - Seahorse XF Base Medium
 - 10 mM Glucose
 - 1 mM Pyruvate
 - 2 mM Glutamine
 - Adjust pH to 7.4 at 37°C.
- Compound Plate Preparation: Prepare a utility plate containing the compounds to be injected during the assay. For a standard Cell Mito Stress Test, this will include Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A. For experiments with **KL-11743**, it can be injected from Port A.

III. Seahorse XF Cell Mito Stress Test Protocol with **KL-11743**

This protocol is designed to assess the effect of **KL-11743** on mitochondrial function.

Caption: Seahorse XF Cell Mito Stress Test workflow with **KL-11743**.

- Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
- Prepare Cells: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Assay Medium. Add the final volume of assay medium to each well and incubate in a non-CO₂ 37°C incubator for 1 hour.
- Load Sensor Cartridge: Load the utility plate with **KL-11743**, Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate ports of the hydrated sensor cartridge.

- Run the Assay:
 - Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
 - Replace the calibrant plate with the cell plate.
 - Start the assay. The instrument will measure basal OCR and ECAR.
 - Inject **KL-11743** and measure the acute response.
 - Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine the key parameters of mitochondrial function.

Data Presentation

The following tables present representative data from a Seahorse XF Cell Mito Stress Test on a cancer cell line treated with **KL-11743**.

Table 1: Effect of **KL-11743** on Basal OCR and ECAR

Treatment	Basal OCR (pmol/min)	Basal ECAR (mpH/min)
Vehicle Control	150 ± 10	60 ± 5
KL-11743 (1 µM)	220 ± 15	35 ± 4

Table 2: Mitochondrial Respiration Parameters after **KL-11743** Treatment

Parameter	Vehicle Control	KL-11743 (1 μ M)
Basal Respiration	150 \pm 10	220 \pm 15
ATP-linked Respiration	100 \pm 8	150 \pm 12
Maximal Respiration	300 \pm 25	400 \pm 30
Spare Respiratory Capacity	150 \pm 15	180 \pm 15
Proton Leak	50 \pm 5	70 \pm 6
Non-mitochondrial Respiration	20 \pm 3	20 \pm 3

*Data are presented as mean \pm SD.

Data Interpretation

Caption: Logical flow of data interpretation.

The representative data clearly demonstrates the expected metabolic effects of **KL-11743**. The significant decrease in basal ECAR confirms the inhibition of glycolysis. The corresponding increase in basal OCR and other mitochondrial parameters, such as ATP-linked respiration and maximal respiration, indicates a compensatory shift towards oxidative phosphorylation. The increased spare respiratory capacity suggests that the cells have a greater capacity to respond to further metabolic stress after **KL-11743** treatment.

These application notes and protocols provide a comprehensive guide for researchers to effectively use the Seahorse XF Analyzer to study the metabolic effects of the GLUT inhibitor **KL-11743**. The provided methodologies and representative data will aid in the design, execution, and interpretation of experiments aimed at understanding the mechanism of action of this and similar compounds.

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